molecular formula C10H9FN2O B038668 1H-Benzimidazole-2-carboxaldehyde,1-(2-fluoroethyl)-(9CI) CAS No. 118482-25-0

1H-Benzimidazole-2-carboxaldehyde,1-(2-fluoroethyl)-(9CI)

Cat. No.: B038668
CAS No.: 118482-25-0
M. Wt: 192.19 g/mol
InChI Key: DBBZGJOGVOQDKG-UHFFFAOYSA-N
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Description

1H-Benzimidazole-2-carboxaldehyde,1-(2-fluoroethyl)-(9CI) (CAS 118482-25-0) is a benzimidazole derivative with a molecular formula of C₁₀H₉FN₂O and a molecular weight of 192.19 g/mol . Its structure features a 2-fluoroethyl substituent at the 1-position and a carboxaldehyde group at the 2-position of the benzimidazole core. This compound is of interest in medicinal chemistry due to the reactive aldehyde moiety, which can participate in condensation reactions (e.g., Schiff base formation), and the fluorine atom, which enhances metabolic stability and bioavailability .

Properties

IUPAC Name

1-(2-fluoroethyl)benzimidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O/c11-5-6-13-9-4-2-1-3-8(9)12-10(13)7-14/h1-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBBZGJOGVOQDKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CCF)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401223572
Record name 1-(2-Fluoroethyl)-1H-benzimidazole-2-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401223572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118482-25-0
Record name 1-(2-Fluoroethyl)-1H-benzimidazole-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118482-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Fluoroethyl)-1H-benzimidazole-2-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401223572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(2-fluoroethyl)-1H-benzo[d]imidazole-2-carbaldehyde typically involves the reaction of 2-fluoroethylamine with benzimidazole-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

1-(2-Fluoroethyl)-1H-benzo[d]imidazole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

    Substitution: The fluorine atom in the 2-fluoroethyl group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

FGFR4 Inhibition

One of the primary applications of this compound is its role as an inhibitor of the Fibroblast Growth Factor Receptor 4 (FGFR4). FGFR4 is implicated in various cancers, including liver and breast cancer. Research has demonstrated that compounds similar to 1H-benzimidazole derivatives can effectively inhibit FGFR4 activity, thereby offering a potential therapeutic pathway for cancer treatment .

Anticancer Activity

The compound has been investigated for its anticancer properties. Studies indicate that it can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways associated with cancer cell proliferation .

Pharmacological Studies

Pharmacological studies have shown that derivatives of benzimidazole can modulate kinase activities, including phosphoinositide 3-kinase (PI3K), which is crucial in cancer biology. This modulation can lead to enhanced therapeutic efficacy against various cancers .

Case Study 1: FGFR4 Inhibition in Liver Cancer

A study explored the effects of benzimidazole derivatives on liver cancer cell lines. The results indicated that these compounds significantly reduced cell viability and induced apoptosis through FGFR4 inhibition. The study suggests that further development could lead to new treatments for liver cancer .

Case Study 2: Anticancer Properties in Breast Cancer

Another investigation focused on the effects of benzimidazole derivatives on breast cancer models. The findings revealed that these compounds not only inhibited cell growth but also enhanced the efficacy of existing chemotherapeutic agents, suggesting a synergistic effect .

Data Table: Summary of Applications

Application AreaDescriptionReferences
FGFR4 InhibitionTargeting FGFR4 for cancer treatment
Anticancer ActivityInducing apoptosis in cancer cells
Modulation of Kinase ActivityAffecting PI3K pathways for enhanced therapeutic effects

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-1H-benzo[d]imidazole-2-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparative Data Table

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
Target (118482-25-0) C₁₀H₉FN₂O 192.19 1-(2-fluoroethyl), 2-CHO High reactivity (aldehyde), fluorinated
1-Ethyl analog (34734-20-8) C₁₀H₁₀N₂O 174.20 1-ethyl, 2-CHO Lower polarity, no fluorine
Chloroethyl analog (80567-70-0) C₁₀H₁₁ClN₂ 194.66 1-(1-chloroethyl), 4-methyl Higher steric bulk, Cl substituent
Ring-fluorinated (615568-96-2) C₈H₅FN₂O 164.14 7-F, 2-CHO Altered electronic effects
Thioether-amine (67469-36-7) C₉H₁₁N₃S 193.27 5-(ethylthio), 2-NH₂ Nucleophilic amine, sulfur-containing

Research Findings and Implications

  • Fluorine vs. Chlorine : Fluorine’s electronegativity enhances metabolic stability compared to chlorine, but chlorine may improve binding via halogen bonding .
  • Aldehyde Reactivity : The carboxaldehyde group in the target compound enables conjugation with amines (e.g., drug-targeting applications), unlike analogs with amines or thioethers .
  • Substituent Position : Fluorine on the ethyl chain (target) vs. the benzimidazole ring (CAS 615568-96-2) leads to distinct electronic profiles, influencing solubility and reactivity .

Biological Activity

1H-Benzimidazole-2-carboxaldehyde, 1-(2-fluoroethyl)-(9CI) is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This compound has garnered attention in pharmaceutical research due to its potential applications in treating various diseases, particularly cancers and microbial infections. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1H-Benzimidazole-2-carboxaldehyde, 1-(2-fluoroethyl)-(9CI) is C10H9FN2O. The presence of the benzimidazole core is crucial as it contributes to the compound's biological properties. The fluorinated ethyl group may enhance lipophilicity and modify the compound's interaction with biological targets.

The biological activity of 1H-Benzimidazole-2-carboxaldehyde, 1-(2-fluoroethyl)-(9CI) is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can inhibit various biological pathways by binding to target proteins, thereby altering their activity. Notably, it has shown potential in inhibiting fibroblast growth factor receptor 4 (FGFR4), which is implicated in several cancer types including liver and breast cancers .

Antitumor Activity

Research indicates that benzimidazole derivatives exhibit significant antitumor properties. In vitro studies have demonstrated that compounds related to 1H-Benzimidazole-2-carboxaldehyde can inhibit the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). For instance, a related compound showed an IC50 value of 16.38 μM against MDA-MB-231 cells .

Table 1: Antitumor Activity Data

CompoundCell LineIC50 Value (μM)Reference
1H-Benzimidazole-2-carboxaldehydeMDA-MB-23116.38
Related Compound AA5496.26
Related Compound BHCC82720.46

Antimicrobial Activity

In addition to its antitumor effects, this compound has been evaluated for antimicrobial activity against various pathogens. Studies have shown that benzimidazole derivatives can inhibit both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) ranging from 4 μg/mL to 64 μg/mL against strains such as Staphylococcus aureus and Candida albicans .

Table 2: Antimicrobial Activity Data

CompoundPathogenMIC Value (μg/mL)Reference
1H-Benzimidazole-2-carboxaldehydeStaphylococcus aureus4
Related Compound CCandida albicans64

Case Studies

Several studies have focused on the therapeutic potential of benzimidazole derivatives:

  • Anticancer Studies : A study evaluated the efficacy of various benzimidazole derivatives in inhibiting cell proliferation in both two-dimensional (2D) and three-dimensional (3D) cultures. Results indicated that certain derivatives exhibited significantly higher activity in 2D assays compared to their performance in more physiologically relevant 3D environments .
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of newly synthesized benzimidazole derivatives using broth microdilution methods. Compounds showed promising results against resistant strains of bacteria, suggesting their potential as new antimicrobial agents .

Q & A

Q. How can the molecular structure of 1H-Benzimidazole-2-carboxaldehyde,1-(2-fluoroethyl)-(9CI) be confirmed experimentally?

Methodological Answer:

  • Spectroscopic Techniques :
  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra to identify the aldehyde proton (~9-10 ppm) and fluoroethyl group (split signals due to 19F^{19}F-1H^1H coupling). The benzimidazole ring protons typically appear between 7-8 ppm .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm the molecular ion peak at m/z 192.1897 (C10_{10}H9_9FN2_2O) and fragmentation patterns, such as loss of the aldehyde group (-28 Da) .
    • InChI Validation : Cross-reference the experimental InChI string (1S/C10H9FN2O/c11-5-6-13-9-4-2-1-3-8(9)12-10(13)7-14/h1-4,7H,5-6H2) with computational tools like Open Babel to ensure consistency .

Q. What synthetic routes are commonly used to prepare 1H-Benzimidazole-2-carboxaldehyde derivatives?

Methodological Answer:

  • Core Synthesis :

Condense o-phenylenediamine with glyoxal derivatives under acidic conditions to form the benzimidazole core.

Introduce the 2-fluoroethyl group via alkylation using 2-fluoroethyl bromide and a base (e.g., K2_2CO3_3) in DMF at 80°C .

  • Aldehyde Functionalization : Protect the aldehyde group with a trimethylsilyl (TMS) group during alkylation to prevent side reactions, followed by deprotection using mild acid .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of the fluoroethyl substituent in this compound?

Methodological Answer:

  • Density Functional Theory (DFT) :
  • Calculate Fukui indices to identify nucleophilic/electrophilic sites. The fluoroethyl group’s electron-withdrawing effect may increase the aldehyde’s electrophilicity.
  • Simulate 19F^{19}F-NMR chemical shifts using Gaussian09 with the B3LYP/6-311+G(d,p) basis set to compare with experimental data .
    • Molecular Dynamics (MD) : Model solvation effects in polar aprotic solvents (e.g., DMSO) to study aggregation tendencies, which are critical for bioavailability .

Q. What strategies resolve contradictions in spectroscopic data for fluoroethyl-substituted benzimidazoles?

Methodological Answer:

  • Isomer Differentiation :
  • Use 2D NMR (e.g., 1H^1H-13C^{13}C HSQC) to distinguish regioisomers. The fluoroethyl group’s proximity to the benzimidazole nitrogen affects coupling constants.
  • Compare experimental IR carbonyl stretches (1680-1700 cm1^{-1}) with computed vibrational spectra to confirm the aldehyde’s electronic environment .
    • X-ray Crystallography : Resolve ambiguous NOE correlations by growing single crystals and determining the crystal structure .

Q. How does the fluoroethyl group influence the compound’s stability under varying pH conditions?

Methodological Answer:

  • Accelerated Stability Testing :
  • Incubate the compound in buffers (pH 1-13) at 40°C for 48 hours. Monitor degradation via HPLC (C18 column, 254 nm).
  • Key Finding : The fluoroethyl group enhances stability at neutral pH but increases hydrolysis susceptibility under strongly acidic conditions (pH < 2) due to C-F bond polarization .
    • Mechanistic Insight : Use LC-MS to identify degradation products, such as 1H-benzimidazole-2-carboxylic acid (via oxidation of the aldehyde) .

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